Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate
Description
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is a sulfamoyl-substituted benzoate ester featuring a bis(furan-2-yl)ethyl moiety. This compound belongs to a class of sulfonamide derivatives, which are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 4-[2,2-bis(furan-2-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWVMGMYEHJTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bis(furan-2-yl)ethyl moiety: This can be achieved through a Friedel-Crafts alkylation reaction where furan is alkylated with an appropriate alkyl halide.
Introduction of the sulfamoyl group: The bis(furan-2-yl)ethyl intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Esterification: Finally, the resulting compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfamoyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(furan-2-yl)ethyl moiety can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Sulfamoyl Benzoate Derivatives
Compound 1i: Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate ()
- Structure : Differs in the sulfamoyl substituent (4-methoxybenzyl vs. bis(furan-2-yl)ethyl).
- Synthesis : Prepared via reaction of methyl 4-(chlorosulfonyl)benzoate with 4-methoxybenzylamine in dichloromethane, using N,N-diisopropylethylamine as a base .
- Properties : The methoxy group enhances solubility in polar solvents compared to the hydrophobic furan rings in the target compound.
Ethametsulfuron Methyl Ester ()
Furan-Containing Analogues
USP 31 Compounds ()
- Example: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine-related compound B).
- Comparison: The dimethylamino and thioether groups in USP compounds contrast with the bis(furan)ethyl-sulfamoyl motif. These structural differences impact bioavailability; dimethylamino groups enhance water solubility, whereas furan rings may improve lipid membrane penetration .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: NMR Spectral Data (Key Differences)
Research Findings and Implications
Synthetic Flexibility : The sulfamoyl group’s reactivity allows modular substitution, as seen in and . The bis(furan)ethyl group may confer unique photophysical properties due to furan’s conjugated system .
Biological Relevance: Furan-containing compounds () are linked to ranitidine derivatives, suggesting the target compound could be explored for gastrointestinal applications. However, its lack of basic groups (e.g., dimethylamino) may limit ionizability compared to USP analogues .
Agrochemical Potential: Structural parallels with sulfonylurea herbicides () suggest possible herbicidal activity, but further testing is needed to confirm efficacy and selectivity .
Biological Activity
Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C18H17NO6S. Its structure features a benzoate ester group, a sulfamoyl group, and a bis(furan-2-yl)ethyl moiety. The presence of these functional groups is crucial for its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The bis(furan-2-yl)ethyl moiety can engage with hydrophobic pockets in proteins, while the sulfamoyl group is capable of forming hydrogen bonds with amino acid residues. These interactions may modulate enzyme activities and influence signaling pathways involved in disease processes.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits moderate to strong antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Potential : The compound has been explored for its anticancer properties due to its structural similarity to known inhibitors of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. Compounds similar to this compound have demonstrated high binding affinities to CAIX, suggesting a possible mechanism for tumor inhibition .
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic processes. The sulfamoyl group is known to interact with active sites of enzymes, potentially leading to therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| Methyl 2,4-bis(furan-2-yl)benzoate | Lacks sulfamoyl group | Moderate antimicrobial | Similar structure but less potent |
| Methyl 4-{[2-(furan-2-yl)ethyl]sulfamoyl}benzoate | One furan ring | Lower activity than target compound | Less hydrophobic interaction |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to structurally similar compounds.
Case Studies
- In Vitro Antibacterial Study : A study conducted on various synthesized derivatives found that this compound exhibited notable antibacterial activity with zones of inhibition comparable to established antibiotics .
- Anticancer Research : In experimental settings, the compound was tested against cancer cell lines where it demonstrated significant cytotoxic effects. The binding affinity studies revealed a strong interaction with CAIX, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Strategy : Start with 4-chlorosulfonylbenzoic acid derivatives as precursors. React with 2,2-bis(furan-2-yl)ethylamine under controlled alkaline conditions (e.g., using NaHCO₃ or triethylamine as a base) to form the sulfamoyl linkage. Esterify the carboxylic acid group using methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance yield. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm the sulfamoyl (-SO₂NH-) linkage via ¹H-NMR (δ 3.1–3.3 ppm for NH protons) and ¹³C-NMR (δ 45–50 ppm for sulfonamide carbons). The furan rings show characteristic aromatic protons at δ 6.2–7.4 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular weight (C₁₈H₁₇NO₆S: ~391.4 g/mol) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .
- Engineering Controls : Work in a fume hood with ≥0.5 m/s airflow. Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the environmental persistence of this compound?
Methodological Answer:
- Degradation Modeling : Use software like EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and hydrolysis half-lives. Compare with structurally similar sulfonamides (e.g., chlorimuron-ethyl), which degrade via microbial cleavage of sulfamoyl bonds .
- Metabolic Pathways : Apply molecular docking (AutoDock Vina) to identify potential enzyme targets (e.g., cytochrome P450) and predict metabolites. Validate experimentally using LC-MS/MS .
Q. What experimental designs are suitable for analyzing contradictory data in degradation studies?
Methodological Answer:
- Controlled Variables : Replicate degradation assays under varying pH (5–9), temperature (20–40°C), and microbial consortia (e.g., Rhodococcus spp. for sulfonamide cleavage). Use response surface methodology (RSM) to identify critical factors .
- Conflict Resolution : If degradation rates conflict, perform kinetic studies (pseudo-first-order models) and compare with HPLC-UV quantification. Cross-validate using isotopically labeled analogs (e.g., ¹³C-benzoate) to track fragmentation .
Q. How can molecular interactions with biological targets be elucidated?
Methodological Answer:
- In Silico Studies : Perform homology modeling (SWISS-MODEL) to generate 3D structures of putative targets (e.g., acetolactate synthase in plants). Conduct molecular dynamics simulations (GROMACS) to assess binding stability .
- In Vitro Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition, couple assays with NADH depletion monitoring at 340 nm .
Q. What advanced spectroscopic techniques resolve structural ambiguities in sulfamoyl derivatives?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve the sulfamoyl-furan spatial arrangement with <1.0 Å resolution .
- FTIR and Raman Spectroscopy : Identify sulfonamide vibrations (SO₂ asymmetric stretch: ~1350 cm⁻¹) and furan ring modes (C-O-C: ~1250 cm⁻¹) to confirm substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
